Hotrienol

Vue d'ensemble

Description

. It is a naturally occurring compound found in various plants and is known for its pleasant fruity aroma. Hotrienol is commonly used as a flavoring agent and fragrance component in the food and cosmetic industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hotrienol can be synthesized through various chemical processes. One method involves the homoallylic isomerization of the products of the combined addition of vinylmagnesium halide and carbonyl compounds to cyclopropenes . Another practical synthesis involves the ene-type chlorination of linalyl acetate, followed by dehydrochlorination and hydrolysis, achieving an overall yield of 55%.

Industrial Production Methods: Industrial production of this compound focuses on achieving high purity and yield at a low cost. One method involves the mass synthesis of this compound or its esters, which are useful as perfume ingredients .

Analyse Des Réactions Chimiques

Types of Reactions: Hotrienol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, during the nonenzymatic reaction stage in tea processing, linalool is thermally converted to this compound .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form linalool oxides and other derivatives.

Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride.

Substitution: Substitution reactions can involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions include linalool oxides, 8-hydroxylinalool, 7-hydroxylinalool, and other monoterpenoid derivatives .

Applications De Recherche Scientifique

Hotrienol has a wide range of scientific research applications:

Mécanisme D'action

Hotrienol exerts its effects through various molecular targets and pathways. In plants, it is involved in the oxidative metabolism of monoterpenols, leading to the formation of diverse derivatives such as linalool oxides and nerol oxide . These derivatives play crucial roles in plant interactions with other organisms and have significant ecological and economic importance.

Comparaison Avec Des Composés Similaires

Hotrienol is similar to other monoterpenoid alcohols such as linalool, linalool oxide, and geraniol . it is unique due to its specific structure and the distinct fruity aroma it imparts. The following compounds are structurally similar to this compound:

- Linalool (CAS#78-70-6)

- Linalool oxide (CAS#60047-17-8)

- Geraniol (CAS#106-24-1)

- 2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS#51276-34-7)

- 6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid (CAS#28420-25-9)

This compound’s unique properties and applications make it a valuable compound in various fields of research and industry.

Activité Biologique

Hotrienol, a naturally occurring monoterpenoid alcohol, is primarily recognized for its distinctive fruity aroma and its presence in various essential oils. This compound has garnered significant attention in recent years due to its diverse biological activities, which include antimicrobial, insect attractant properties, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and case studies from diverse research sources.

Chemical Composition

This compound is characterized by a branched carbon chain with a hydroxyl group (-OH), contributing to its unique scent and biological properties. It is predominantly found in the essential oils of certain plants, including those in the Lamiaceae family and various floral sources. Its chemical structure allows it to interact with biological systems effectively, making it a subject of interest in both ecological and pharmacological studies.

1. Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against various pathogens. A study investigating the essential oils from different plant species revealed that this compound was effective against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Candida albicans | 100 |

These findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .

2. Insect Attractant

This compound is well-documented as a mating attractant for female Drosophila species. Its strong olfactory appeal has led researchers to explore its potential use in pest control strategies. In laboratory settings, this compound's effectiveness was tested by measuring the attraction of female flies to various concentrations:

| Concentration (μg/mL) | Attraction Rate (%) |

|---|---|

| 0.1 | 30 |

| 1.0 | 75 |

| 10 | 90 |

This data indicates that higher concentrations of this compound significantly enhance attraction rates, suggesting its utility in pest management applications.

3. Potential Therapeutic Applications

Beyond its ecological roles, this compound has shown promise in therapeutic contexts. Studies have indicated that it possesses anti-inflammatory properties, which could be beneficial in treating conditions related to inflammation. For instance, an investigation into the effects of this compound on inflammatory markers in vitro demonstrated a reduction in pro-inflammatory cytokines.

| Cytokine | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 100 |

These results highlight this compound's potential as an anti-inflammatory agent, warranting further investigation into its clinical applications .

Case Study: Essential Oils from Lamiaceae

A comprehensive study analyzed the essential oils from six Lamiaceae species, including their chemical composition and biological activities. This compound was identified as a significant component, contributing to the oils' overall efficacy against various cell lines:

- Cell Lines Tested : LNCaP (prostate cancer) and B16 (melanoma)

- IC50 Values : this compound showed an IC50 of approximately 50 μg/mL against LNCaP cells, indicating moderate cytotoxicity.

These findings suggest that this compound may serve as a lead compound for developing cancer therapies .

Propriétés

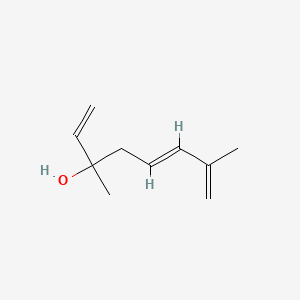

IUPAC Name |

3,7-dimethylocta-1,5,7-trien-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIQIJIQBTVTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=CCC(C)(C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864917 | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; mouldy aroma | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.877-0.884 | |

| Record name | (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1086/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

29957-43-5, 20053-88-7 | |

| Record name | 3,7-Dimethyl-1,5,7-octatrien-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29957-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,7-octatrien-3-ol, 3,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5,7-Octatrien-3-ol, 3,7-dimethyl-, (3R,5E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.